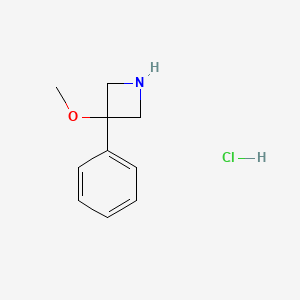

3-Methoxy-3-phenylazetidine hydrochloride

Overview

Description

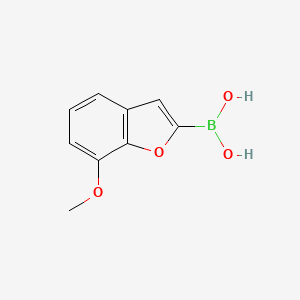

3-Methoxy-3-phenylazetidine hydrochloride is a chemical compound with the CAS Number: 1240528-45-3 . It has a molecular weight of 199.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-3-phenylazetidine hydrochloride . The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-10 (7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 199.68 .Scientific Research Applications

Synthesis and Chemical Reactivity

3-Methoxy-3-phenylazetidine hydrochloride is part of a broader class of compounds that includes 3,3-dichloroazetidines, which have been explored for their unique chemical reactivity and potential as intermediates in organic synthesis. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines has been studied, showcasing the intermediacy of 2-azetines and their potential in synthesizing various heterocyclic compounds. This research highlights the utility of dichloroazetidines (and by extension, related azetidine compounds such as 3-methoxy-3-phenylazetidine) in organic synthesis, particularly in generating aziridines and aroylaziridines through ring contraction and hydrolysis processes (Dejaegher, Mangelinckx, & De Kimpe, 2002).

Furthermore, the convenient synthesis of 3,3-dichloroazetidines has been described, underscoring the novelty and potential of azetidines as versatile scaffolds in organic chemistry. This work provides a foundation for understanding how modifications, such as methoxylation, could influence the chemical behavior and synthesis applications of azetidine derivatives (Aelterman, De Kimpe, & Declercq, 1998).

Antimicrobial Activity

The antimicrobial potential of azetidine derivatives has been explored, with studies on 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones showing potent activity against various pathogens. This research suggests that azetidine compounds, particularly those with methoxy and phenyl substituents, could serve as leads for developing new antimicrobial agents, highlighting the relevance of 3-methoxy-3-phenylazetidine derivatives in medicinal chemistry (Halve, Bhadauria, & Dubey, 2007).

Oligonucleotide Synthesis

In the field of nucleic acid research, 3-methoxy-4-phenoxybenzoyl group has been utilized for the protection of exocyclic amino groups of nucleosides, demonstrating the utility of methoxy-containing compounds in the synthesis of oligodeoxyribonucleotides. This application is crucial for the development of synthetic biology and gene therapy technologies, where precise and efficient oligonucleotide synthesis is required (Mishra & Misra, 1986).

Tubulin-Targeting Antitumor Agents

The exploration of azetidine compounds in cancer research has led to the identification of 3-phenoxy-1,4-diarylazetidin-2-ones as potent antiproliferative compounds targeting tubulin. This research underscores the therapeutic potential of azetidine derivatives, including those with methoxy substituents, in the design of new anticancer drugs (Greene et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-methoxy-3-phenylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSBXWNGPPDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3-phenylazetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)